molecular formula C18H30N10O3 B1457715 Tris(3-hydroxypropyltriazolylmethyl)amine CAS No. 760952-88-3

Tris(3-hydroxypropyltriazolylmethyl)amine

Cat. No.: B1457715
CAS No.: 760952-88-3
M. Wt: 434.5 g/mol
InChI Key: VAKXPQHQQNOUEZ-UHFFFAOYSA-N
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Description

Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand widely used in copper-catalyzed alkyne-azide cycloaddition reactions (CuAAC). This compound is known for its ability to stabilize copper (I) ions, making it an effective catalyst in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions . This interaction plays a crucial role in facilitating certain biochemical reactions .

Mode of Action

3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol interacts with copper (I) ions to form a stable complex . This complex is particularly effective in catalyzing azide-alkyne cycloadditions (CuAAC) reactions . The formation of this complex accelerates the CuAAC reaction by maintaining the Cu (I) oxidation state of copper sources .

Biochemical Pathways

The primary biochemical pathway affected by 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, a class of reactions known for their reliability, specificity, and rapid kinetics .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, albeit slightly . This solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

The result of the action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the acceleration of the CuAAC reaction . By maintaining the Cu (I) oxidation state of copper sources, the compound facilitates the reaction and increases its efficiency . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .

Action Environment

The action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it decomposes at temperatures around 331-336°C . Furthermore, the compound’s solubility in different solvents can also influence its action .

Biochemical Analysis

Biochemical Properties

3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol plays a crucial role in biochemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound acts as a ligand, stabilizing copper(I) ions and facilitating the formation of 1,2,3-triazole rings through click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition enzymes, enhancing their catalytic efficiency. The nature of these interactions is primarily based on the compound’s ability to stabilize the transition state and lower the activation energy of the reaction.

Molecular Mechanism

At the molecular level, 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol exerts its effects through several mechanisms. It binds to copper(I) ions, forming a stable complex that facilitates the catalytic activity of enzymes involved in click chemistry reactions . This binding interaction enhances the enzyme’s ability to catalyze the formation of 1,2,3-triazole rings, which are essential for various biochemical applications. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, while in vivo studies indicate potential impacts on tissue health and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3-hydroxypropyltriazolylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3-chloropropanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with propargylamine in the presence of a copper catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(3-hydroxypropyltriazolylmethyl)amine primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. It acts as an accelerating ligand in these reactions, enhancing the reaction rate and yield .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include copper (I) sulfate, sodium ascorbate, and various azides and alkynes. The reactions are typically carried out in aqueous or mixed solvent systems at room temperature .

Major Products

The major products formed from reactions involving this compound are 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-carboxyethyl)phosphine
  • Tris(2-aminoethyl)amine
  • Tris(2-hydroxyethyl)amine

Uniqueness

Tris(3-hydroxypropyltriazolylmethyl)amine is unique due to its high water solubility and ability to stabilize copper (I) ions effectively. This makes it particularly useful in aqueous CuAAC reactions, where other ligands may not perform as well .

Properties

IUPAC Name

3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKXPQHQQNOUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343598
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760952-88-3
Record name 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-hydroxypropyltriazolylmethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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